molecular formula C9H13NO B101078 3-Acetyl-2,4,5-trimethylpyrrole CAS No. 19005-95-9

3-Acetyl-2,4,5-trimethylpyrrole

Cat. No.: B101078
CAS No.: 19005-95-9
M. Wt: 151.21 g/mol
InChI Key: XVBRWTVSTZYJIB-UHFFFAOYSA-N
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Description

. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of acetyl and methyl groups at specific positions on the pyrrole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-Acetyl-2,4,5-trimethylpyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with acetic anhydride under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

3-Acetyl-2,4,5-trimethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The acetyl and methyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of a wide range of substituted pyrrole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the functional groups attached to the pyrrole ring.

Scientific Research Applications

3-Acetyl-2,4,5-trimethylpyrrole has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, this compound is studied for its potential biological activities.

    Medicine: In the field of medicine, derivatives of this compound are explored for their potential therapeutic applications.

    Industry: Industrial applications of this compound include its use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4,5-trimethylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

3-Acetyl-2,4,5-trimethylpyrrole can be compared with other similar compounds, such as 2,4,5-trimethylpyrrole and 3-acetylpyrrole. While these compounds share a common pyrrole ring structure, the presence and position of acetyl and methyl groups differentiate them in terms of reactivity and applications.

    2,4,5-Trimethylpyrrole:

    3-Acetylpyrrole: This compound has an acetyl group at the same position as this compound but lacks the additional methyl groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBRWTVSTZYJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172469
Record name Ketone, methyl 2,4,5-trimethylpyrrol-3-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19005-95-9
Record name 3-Acetyl-2,4,5-trimethylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, methyl 2,4,5-trimethylpyrrol-3-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ACETYL-2,4,5-TRIMETHYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UKK6E72S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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